Methyl 3-(piperazin-1-yl)oxetane-3-carboxylate
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Overview
Description
Methyl 3-(piperazin-1-yl)oxetane-3-carboxylate is a chemical compound with the molecular formula C9H16N2O3. It is known for its unique structure, which includes an oxetane ring and a piperazine moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(piperazin-1-yl)oxetane-3-carboxylate typically involves the reaction of piperazine with oxetane-3-carboxylic acid methyl ester. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to promote the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(piperazin-1-yl)oxetane-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxetane derivatives.
Reduction: Reduction reactions can yield piperazine derivatives with altered functional groups.
Substitution: Nucleophilic substitution reactions are common, where the piperazine moiety can be modified with different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products
The major products formed from these reactions include various substituted piperazine derivatives and oxetane compounds, which can be further utilized in medicinal chemistry and organic synthesis .
Scientific Research Applications
Methyl 3-(piperazin-1-yl)oxetane-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmacophore in drug design and development.
Industry: It is utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of Methyl 3-(piperazin-1-yl)oxetane-3-carboxylate involves its interaction with specific molecular targets. The piperazine moiety can bind to various receptors and enzymes, modulating their activity. The oxetane ring may enhance the compound’s stability and bioavailability, making it a valuable scaffold in drug design .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-(piperazin-1-yl)propanoate
- Methyl 3-(piperazin-1-yl)butanoate
- Methyl 3-(piperazin-1-yl)pentanoate
Uniqueness
Methyl 3-(piperazin-1-yl)oxetane-3-carboxylate is unique due to the presence of the oxetane ring, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
methyl 3-piperazin-1-yloxetane-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O3/c1-13-8(12)9(6-14-7-9)11-4-2-10-3-5-11/h10H,2-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAYJGEQVGGXCAY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(COC1)N2CCNCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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